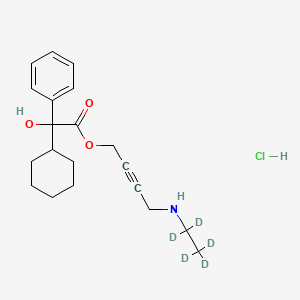

Allyl 6-O-Allyl-α-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

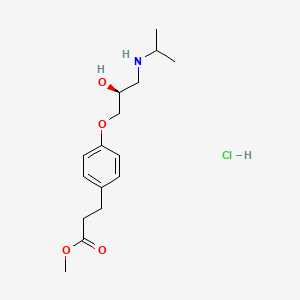

Allyl 6-O-Allyl-α-D-galactopyranoside is a biochemical compound with the molecular formula C12H20O6 and a molecular weight of 260.28 . It is also known by the alternate name 2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside .

Molecular Structure Analysis

The molecular structure of Allyl 6-O-Allyl-α-D-galactopyranoside can be represented by the SMILES stringOC[C@H]1OC@HC@HC@@H[C@H]1O . The InChI key for this compound is XJNKZTHFPGIJNS-NXRLNHOXSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of Allyl 6-O-Allyl-α-D-galactopyranoside include an optical activity of [α]20/D +175°, c = 1.5 in H2O and a melting point of 141-145 °C (lit.) .Aplicaciones Científicas De Investigación

Natural Product Synthesis

Allyl 6-O-Allyl-α-D-galactopyranoside can be used in the allyl–allyl cross-coupling reaction, which is a crucial cross-coupling reaction providing a practical synthetic route for the direct construction of 1,5-dienes . These 1,5-dienes are abundant in terpenes and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Surfactant Production

Alkyl β-D-galactopyranosides, which can be synthesized using D-galactose and alcohols with different chain lengths as raw materials, have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity . They are low toxicity and readily obtained from renewable resources including sugars and alcohols . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in the synthesis of these surfactants.

Drug Delivery Systems

Alkyl galactosides, including potentially Allyl 6-O-Allyl-α-D-galactopyranoside, possess potential benefits in pharmaceutical development . They can be used to formulate conventional and advanced drug delivery systems, often being used as a substitute for conventional surfactants .

Emulsification and Foaming

Alkyl β-D-galactopyranosides have excellent emulsifying properties, better foaming ability, and the best foam stability . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring these properties.

Thermotropic Liquid Crystalline Properties

Alkyl β-D-galactopyranosides show the distinctive optical texture of a thermotropic liquid crystal smectic A type phase . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring these properties.

Wettability

Decyl β-D-galactopyranoside showed the strongest wettability . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring this property.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside can be achieved through the O-glycosylation reaction between allyl alcohol and 6-O-allyl-α-D-galactopyranosyl chloride.", "Starting Materials": [ "6-O-allyl-α-D-galactopyranosyl chloride", "Allyl alcohol", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "To a solution of 6-O-allyl-α-D-galactopyranosyl chloride (1.0 g, 3.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add anhydrous pyridine (0.82 mL, 10.2 mmol) dropwise under stirring.", "After stirring for 30 min, add allyl alcohol (0.44 mL, 5.6 mmol) dropwise to the reaction mixture at 0°C.", "Stir the reaction mixture at 0°C for 2 h and then at room temperature for an additional 2 h.", "Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 20 mL).", "Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain Allyl 6-O-Allyl-α-D-galactopyranoside as a white solid (yield: 70%)." ] } | |

Número CAS |

2595-09-7 |

Nombre del producto |

Allyl 6-O-Allyl-α-D-galactopyranoside |

Fórmula molecular |

C12H20O6 |

Peso molecular |

260.286 |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |

Clave InChI |

OMKXRHOKCCXNSL-IIRVCBMXSA-N |

SMILES |

C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |

Sinónimos |

2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![D-[2-13C]xylose](/img/structure/B584055.png)